{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride
Description
{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethylthio group at position 5 and a methylamine moiety at position 2, stabilized as a hydrochloride salt. This compound is part of a broader class of oxadiazole derivatives investigated for diverse biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-2-10-5-8-7-4(3-6)9-5;/h2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMVEOAFJVUNSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094417-07-8 | |
| Record name | {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylthioacetic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(ethylthio)-1,3,4-oxadiazole-2-thiol. This intermediate is then treated with formaldehyde and ammonium chloride to yield {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that oxadiazole derivatives exhibit potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research has shown that compounds similar to {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease. For instance, a study demonstrated that certain oxadiazole derivatives had lower IC50 values against AChE compared to established drugs like rivastigmine, indicating their potential as more effective inhibitors .
Antimicrobial Activity
The antimicrobial properties of oxadiazole compounds have been extensively studied. Compounds within this class have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways. For example, a study highlighted the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines that exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory properties of oxadiazoles. Compounds like this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests a potential role in treating inflammatory disorders .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study published in Pharmaceuticals examined the effects of various oxadiazole derivatives on AChE and BChE activities. The findings revealed that certain derivatives not only inhibited these enzymes effectively but also showed promise in enhancing cognitive functions in animal models of Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various oxadiazole derivatives against common pathogens, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess antimicrobial activity and concluded that modifications in the oxadiazole structure could enhance efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of {[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of {[5-(ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride is highlighted through comparisons with analogous oxadiazole derivatives:
Substituent Effects on Bioactivity
- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives (): Structure: Substituted with a 2,4-dichlorophenyl group at position 3. Bioactivity: Demonstrated selective cytotoxicity against Hep-G2 (liver cancer) with IC₅₀ = 2.46 µg/mL, attributed to the electron-withdrawing chloro groups enhancing electrophilic interactions with cellular targets .
- {[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine Hydrochloride (): Structure: Features a 4-chlorophenyl group at position 5 and an isopropylamine group. Molecular Weight: 288.17 g/mol (vs. ~223.7 g/mol for the target compound, estimated from C₅H₁₀ClN₃OS).
Hybrid Analogues and Functional Modifications
- Thiazole-Oxadiazole Hybrids (): Structure: Integrates a thiazole ring (e.g., N-[(5-substituted-oxadiazol-2-yl)methyl]-4-phenylthiazol-2-amine). Comparison: The absence of a thiazole moiety in the target compound may limit DNA intercalation but reduce off-target effects .
Physicochemical Properties
| Compound | Substituent (Position 5) | Amine Group | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|---|
| Target Compound | Ethylthio | Methylamine (HCl salt) | ~223.7 | Moderate lipophilicity, high solubility |
| N-{[5-(2,4-Dichlorophenyl)-oxadiazol]methyl}amine | 2,4-Dichlorophenyl | Methylamine | ~288.1 | High polarity, selective cytotoxicity |
| {[5-(4-Chlorophenyl)-oxadiazol]methyl}(isopropyl)amine HCl | 4-Chlorophenyl | Isopropylamine (HCl salt) | 288.17 | Increased steric bulk, reduced solubility |
Biological Activity
{[5-(Ethylthio)-1,3,4-oxadiazol-2-yl]methyl}amine hydrochloride is a compound that belongs to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in other therapeutic areas.
- Chemical Formula : C₅H₉ClN₃O
- Molecular Weight : 164.6 g/mol
- CAS Number : 944897-60-3
- Structure : The compound features an oxadiazole ring, which is known for its pharmacological significance.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects against microbial pathogens.
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For example:
- Mechanism of Action : Several derivatives of oxadiazoles have shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of key signaling pathways such as EGFR and IL-6 .
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Case Studies :
- A study reported the synthesis and evaluation of various oxadiazole derivatives against multiple cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The compound showed IC50 values comparable to established chemotherapeutics .
- Another research highlighted that compounds similar to this compound inhibited tumor growth in xenograft models, suggesting promising in vivo efficacy .
Antimicrobial Effects
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains:
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes.
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Study Findings :
- In vitro assays demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- A specific derivative was found to have an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics like amoxicillin, indicating a potential alternative for treating resistant bacterial infections .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
